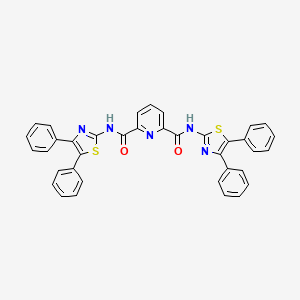

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide

Description

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-based dicarboxamide derivative functionalized with 4,5-diphenylthiazolyl substituents.

- Core Structure: A pyridine-2,6-dicarboxamide backbone, enabling coordination to metal ions via the pyridine nitrogen and carboxamide oxygen/nitrogen atoms.

- Substituents: The 4,5-diphenylthiazolyl groups introduce steric bulk, π-π stacking capability, and electronic modulation due to aromatic and sulfur-containing moieties.

- Potential Applications: Likely roles in catalysis, sensing, or materials science, inferred from analogs with similar architectures .

Properties

IUPAC Name |

2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYUNITYFLZUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4,5-diphenylthiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through coordination with metal ions. The pyridine-2,6-dicarboxamide core and the thiazole groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic and sensing processes .

Comparison with Similar Compounds

Data Tables

Table 2. Substituent Effects on Properties

| Substituent Type | Electronic Effects | Steric Effects | Key Interactions |

|---|---|---|---|

| 4,5-Diphenylthiazolyl | Enhanced π-conjugation | High bulk | π-π stacking, metal coordination |

| Dihydrothiazolyl | Moderate electron donation | Low bulk | N/S-metal coordination |

| Quinazolinonyl | Electron-withdrawing (iodo) | Moderate bulk | Hydrogen bonding |

| 2-tert-Butylphenyl | Electron-donating (alkyl) | High bulk | Steric protection |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide?

The compound is synthesized via multi-step condensation reactions. A typical route involves reacting pyridine-2,6-dicarbonyl chloride with 4,5-diphenylthiazol-2-amine derivatives under anhydrous conditions. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.

- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .

- Temperature control : Reactions are conducted at 0–5°C initially, followed by room-temperature stirring for 12–24 hours.

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can competing side reactions during synthesis be minimized to improve yield?

Side reactions (e.g., incomplete amidation or thiazole ring oxidation) are mitigated by:

- Stoichiometric precision : Use a 10–20% molar excess of 4,5-diphenylthiazol-2-amine to drive the reaction to completion.

- Oxygen-free environments : Conduct reactions under nitrogen/argon to prevent oxidation of thiazole sulfur atoms.

- Post-synthetic analysis : Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times dynamically .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N: ~1.33 Å) and dihedral angles between pyridine and thiazole rings .

- NMR spectroscopy : H NMR shows distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10–11 ppm) .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 720.2) .

Advanced: How do intermolecular hydrogen bonds and π-stacking influence the compound’s solid-state properties?

SC-XRD reveals:

- Hydrogen bonding : Amide N–H···O=C interactions (2.8–3.2 Å) stabilize crystal packing .

- π-π interactions : Between phenyl groups (3.4–3.6 Å spacing) enhance thermal stability (decomposition >250°C) .

These interactions are critical for designing coordination polymers with predictable topology .

Basic: What catalytic applications are reported for coordination polymers derived from this compound?

The compound acts as a metalloligand in heterometallic polymers (e.g., Co–Zn systems) for:

- Ring-opening reactions : Epoxides → diols (yield: 85–92%) .

- Knoevenagel condensation : Benzaldehyde derivatives → α,β-unsaturated products (TON: ~10) .

Advanced: How can the Lewis acidity of secondary metals be optimized for catalytic efficiency?

- Metal selection : Smaller ionic radii (e.g., Zn vs. Cd) increase Lewis acidity, enhancing substrate activation .

- Experimental design : Compare turnover frequencies (TOFs) under identical conditions (solvent, temperature).

- Kinetic studies : Use pseudo-first-order kinetics to isolate metal-specific effects .

Basic: Does this compound exhibit fluorescence or sensing properties?

Yes, derivatives detect Mg and Ni ions via:

- Fluorescence quenching : Upon metal binding (detection limits: 2.15 × 10 M for Mg, 4.80 × 10 M for Ni) .

- Selectivity : Minimal interference from Ag, Fe, or Cu due to preferential thiazole-N coordination .

Advanced: What mechanistic insights explain the compound’s ion selectivity?

- Hard-Soft Acid-Base (HSAB) theory : Thiazole-N (hard donor) preferentially binds Mg/Ni (borderline acids) over softer ions like Hg.

- Spectroscopic validation : UV-Vis titration shows distinct bathochromic shifts (Δλ = 15–20 nm) upon Mg binding .

Basic: How is the compound utilized in supramolecular chemistry?

It forms hierarchical assemblies via:

- Hydrogen-bonded networks : Stabilized by amide and thiazole motifs.

- Coordination-driven self-assembly : With transition metals (e.g., Zn) to create porous frameworks for guest encapsulation .

Advanced: How can contradictory catalytic data across studies be reconciled?

Contradictions often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.